molecular formula C8H6FNO4S B1445387 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid CAS No. 1247021-61-9

2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid

Cat. No.: B1445387
CAS No.: 1247021-61-9
M. Wt: 231.2 g/mol
InChI Key: ONSYTFOJBCXYCB-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid (CAS RN: 1247021-61-9) is a fluorinated and nitrated aromatic building block of high value in medicinal chemistry and drug discovery research . With the molecular formula C8H6FNO4S and a molecular weight of 231.20 g/mol, this compound serves as a key synthetic intermediate . Its primary research application lies in the synthesis of complex heterocyclic scaffolds, such as pyridopyrimidinones, which are explored as potent and selective kinase inhibitors . These inhibitors are crucial for investigating novel targeted cancer therapies, as they can induce apoptosis and impair cell cycle progression in human tumor cell lines . Researchers will find the canonical SMILES notation (C1=CC(=C(C(=C1)F)SCC(=O)O) N+ [O-]) and InChIKey (ONSYTFOJBCXYCB-UHFFFAOYSA-N) valuable for database registration and computational studies . Please handle with care; this compound may be harmful if swallowed and cause skin and eye irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c9-5-2-1-3-6(10(13)14)8(5)15-4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSYTFOJBCXYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)SCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738968
Record name [(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247021-61-9
Record name [(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-fluoro-6-nitrophenyl)sulfanyl]acetic acid
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Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid typically involves two main steps:

  • Step 1: Preparation of the 2-fluoro-6-nitrophenyl thiol or sulfanyl intermediate.
  • Step 2: Coupling of this intermediate with a suitable acetic acid derivative or precursor to form the sulfanyl acetic acid structure.

This approach leverages nucleophilic aromatic substitution or thiol-alkylation chemistry to install the sulfanyl linkage.

Preparation of the 2-Fluoro-6-nitrophenyl Thiol Intermediate

The starting aromatic compound, 2-fluoro-6-nitroaniline or its derivatives, can be converted into the corresponding thiol or sulfanyl species by nucleophilic substitution of a leaving group (e.g., halide) with a sulfur nucleophile.

  • Example: The synthesis of 2-fluoro-6-nitroaniline involves treatment of N-(2-fluoro-6-nitrophenyl)acetamide with concentrated sulfuric acid at 50°C for 2 hours, followed by isolation through extraction and chromatography, yielding 74% of the product.

The nitro and fluoro substituents are positioned ortho and para to the sulfanyl group, affecting the reactivity and regioselectivity of substitution.

Coupling with Acetic Acid Derivatives

The key sulfanyl linkage to the acetic acid moiety is formed by reacting the aromatic thiol or sulfanyl intermediate with a halogenated acetic acid derivative or its equivalent.

  • Typical Reaction Conditions:

    • Use of a halomethyl acetic acid derivative (e.g., bromoacetic acid or its esters).
    • Base-mediated nucleophilic substitution, often employing potassium carbonate or similar bases.
    • Solvents such as acetone or dichloromethane under reflux or room temperature conditions.
  • Literature Example:
    Similar synthetic routes for related compounds involve treating aromatic amines with bromoacetyl bromide in the presence of potassium carbonate to form bromoacetamide intermediates, which are then reacted with phenolic or thiol nucleophiles under basic conditions to yield sulfanyl acetic acid derivatives.

Detailed Reaction Scheme and Conditions

Step Reactants Conditions Outcome Yield (%) Notes
1 N-(2-fluoro-6-nitrophenyl)acetamide Conc. H2SO4, 50°C, 2 h 2-fluoro-6-nitroaniline 74 Isolation by extraction and chromatography
2 2-fluoro-6-nitrophenyl thiol + bromoacetic acid derivative K2CO3, acetone or CH2Cl2, reflux or RT This compound Variable Base-mediated nucleophilic substitution

Alternative Synthetic Approaches

  • From Halomethyl Arenes: Literature on related sulfanyl compounds describes the synthesis of aryl sulfanyl derivatives by reacting halomethyl arenes with thiol-containing nucleophiles under basic conditions. This method could be adapted for the target compound by using 2-fluoro-6-nitrohalobenzene derivatives.

  • Oxidation and Fluorination Steps: In some synthetic routes for related compounds, oxidation of sulfanyl intermediates to sulfonyl derivatives followed by fluorination has been reported. However, for the preparation of this compound, maintaining the sulfanyl linkage without oxidation is critical.

Research Findings and Analytical Data

  • Yield and Purity: The key intermediate 2-fluoro-6-nitroaniline is obtained in good yield (74%) with high purity confirmed by NMR and GC/MS.

  • Spectroscopic Characterization: Proton NMR data show characteristic aromatic proton signals consistent with the substitution pattern. GC/MS confirms the molecular ion peak corresponding to the expected molecular weight.

  • Reaction Optimization: Base strength, solvent choice, and temperature significantly affect the efficiency of the nucleophilic substitution step forming the sulfanyl acetic acid.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
Acid-catalyzed deprotection N-(2-fluoro-6-nitrophenyl)acetamide Conc. H2SO4, 50°C High yield of aromatic amine Requires strong acid
Base-mediated nucleophilic substitution 2-fluoro-6-nitrophenyl thiol + bromoacetic acid derivative K2CO3, acetone or CH2Cl2, reflux or RT Efficient sulfanyl linkage formation Sensitive to moisture and base strength
Halomethyl arene substitution 2-fluoro-6-nitrohalobenzene + thiol nucleophile Base, solvent Versatile for various substitutions May require multiple steps

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H6FNO4S
  • Molecular Weight : 231.2 g/mol
  • CAS Number : 1247021-61-9

The compound features a fluorine atom, a nitro group, and a sulfanyl group attached to an acetic acid moiety, which contributes to its reactivity and potential applications.

Organic Synthesis

2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the development of more complex molecules. It can participate in reactions such as nucleophilic substitutions and reductions, providing pathways to synthesize novel compounds with desired properties .

Pharmaceutical Research

The compound has potential applications in drug development due to its structural characteristics. Research indicates that derivatives of sulfanyl acetic acids can exhibit antimicrobial and anticancer properties. The presence of the nitro group may enhance biological activity by facilitating redox reactions within biological systems . Furthermore, studies are exploring its efficacy as a precursor for pharmaceuticals targeting specific diseases.

Biological Studies

In biological research, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that compounds with similar structures can modulate enzyme activity and influence cellular signaling pathways. This makes them candidates for further exploration in treatments for conditions such as cancer and bacterial infections .

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of sulfanyl acetic acids exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound could be developed into an antibiotic agent.
  • Anticancer Potential : Research has shown that compounds with nitro groups can induce apoptosis in cancer cells. Investigations into this compound are ongoing to assess its specific mechanisms of action against different cancer cell lines.
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes involved in metabolic pathways. Results indicate promising inhibition rates, warranting further investigation into its use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The following table compares 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid with analogous compounds based on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
This compound (Target Compound) C₈H₆FNO₄S 231.197 –F (2-position), –NO₂ (6-position), –S– linkage Baseline for comparison.
2-(2-Fluoro-6-nitrophenyl)acetic acid C₈H₆FNO₄ 199.14 –F (2-position), –NO₂ (6-position), no sulfanyl group Lacks the sulfanyl bridge, reducing molecular weight and potential acidity .
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₁H₇F₃N₂O₂S₂ 320.31 Pyrimidine ring, –CF₃, thiophene Heterocyclic core increases complexity and molecular weight .
2-(2-Methyl-6-nitrophenyl)acetic acid C₉H₉NO₄ 195.174 –CH₃ (2-position), –NO₂ (6-position) Methyl group is electron-donating, contrasting with fluorine’s electron-withdrawing nature .
2-(2,6-Dichloro-4-nitrophenyl)acetic acid C₈H₅Cl₂NO₄ 250.04 –Cl (2,6-positions), –NO₂ (4-position) Chlorine substituents increase steric bulk and lipophilicity compared to fluorine .

Physicochemical Properties and Reactivity

  • Acidity : The sulfanyl (–S–) group in the target compound likely enhances acidity compared to oxygen-linked analogs (e.g., 2-(2-Fluoro-6-nitrophenyl)acetic acid) due to sulfur’s polarizability and weaker bond strength .
  • Stability: Electron-withdrawing substituents (–NO₂, –F) may stabilize the compound against electrophilic attacks, whereas chlorine analogs (e.g., 2,6-dichloro derivatives) could exhibit higher thermal stability .

Biological Activity

2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and biological properties. This article delves into its biological activity, including antimicrobial, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H7_7FNO4_4S, with a molecular weight of approximately 199.14 g/mol. The compound features a nitro group, a fluoro group, and a sulfanyl (thioether) linkage, which contribute to its reactivity and biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The presence of the nitro group is particularly noteworthy as it can enhance biological activity through mechanisms such as the generation of reactive oxygen species (ROS) or modulation of enzymatic pathways.

Anti-inflammatory Effects

Studies have suggested that derivatives of nitrophenylacetic acids can possess anti-inflammatory effects, potentially making them candidates for therapeutic use in conditions characterized by inflammation. The modulation of specific enzymes involved in inflammatory pathways may be a key mechanism through which these compounds exert their effects.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes, which could be leveraged for drug development. For instance, research has indicated that similar compounds can inhibit transport proteins, suggesting that this compound may also interact with biological macromolecules like proteins and nucleic acids .

Study on Enzyme Inhibition

A comparative study examined the inhibitory effects of several derivatives on specific transport proteins. The results indicated that modifications to the nitro group position significantly affected the inhibitory potency against transporters such as ASBT and NTCP . For instance, the IC50_{50} values for some derivatives were reported as follows:

CompoundIC50_{50} (μM)Target Protein
S164725.7ASBT
S16473.5NTCP
S1647156.2NTCP (inactive)

These findings highlight the importance of structural modifications in enhancing biological activity.

Antimicrobial Activity Assessment

Another study investigated the antibacterial efficiency of related compounds against Gram-positive and Gram-negative bacteria using a dilution method. The presence of electron-withdrawing groups like the nitro group was found to be crucial for enhancing antimicrobial activity .

Potential Applications

Given its biological activity, this compound may have several applications:

  • Drug Development : Its ability to inhibit enzymes suggests potential for developing new therapeutics targeting specific diseases.
  • Material Science : The compound's unique reactivity may also find applications in material synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2-fluoro-6-nitrobenzenethiol and chloroacetic acid under basic conditions (e.g., NaHCO₃ in aqueous ethanol). Purification is typically achieved using recrystallization from ethanol/water mixtures, with yields ranging from 65–80% depending on reaction time and stoichiometric ratios .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to detect unreacted thiol starting material.

Q. How can the structure of this compound be confirmed?

  • Techniques :

  • X-ray crystallography : Resolve the crystal structure to confirm bond lengths (e.g., C–S single bond: ~1.81 Å) and planarity of the phenyl ring .
  • NMR spectroscopy : Observe characteristic signals:
  • ¹H NMR : δ ~3.8 ppm (s, 2H, CH₂S), δ ~7.4–8.2 ppm (aromatic H from fluoronitrophenyl group) .
  • ¹⁹F NMR : δ ~-110 ppm (fluorine para to nitro group) .
  • Mass spectrometry : ESI-MS ([M-H]⁻ expected at m/z 258) .

Q. What are the solubility properties of this compound in common solvents?

  • Data : Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol, and poorly soluble in water (<1 mg/mL at 25°C). Solubility in ethanol increases with temperature (up to 20 mg/mL at 60°C) .

Advanced Research Questions

Q. How do reaction solvent choices impact the yield of this compound?

  • Analysis : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, improving yields (~80%) compared to protic solvents like methanol (~65%). However, DMF may complicate purification due to high boiling points. Contradictory reports on ethanol efficiency suggest pH sensitivity; buffered systems (pH 8–9) optimize reproducibility .

Q. What is the hydrolytic stability of the sulfanyl group under varying pH conditions?

  • Experimental Design :

  • Acidic conditions (pH <3) : Rapid hydrolysis of the C–S bond occurs, generating 2-fluoro-6-nitrobenzenethiol and glycolic acid (HPLC monitoring, C18 column, 220 nm) .
  • Neutral/basic conditions (pH 7–12) : Stable for >48 hours.
    • Implications : Storage at neutral pH in inert atmospheres is critical for long-term stability.

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Approach : Use DFT calculations (B3LYP/6-31G*) to model the electron-withdrawing effects of the nitro and fluorine groups on the sulfur atom’s nucleophilicity. Results correlate with experimental observations of reduced reactivity in SN₂ reactions compared to non-fluorinated analogs .

Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?

  • Refinement Techniques : Employ SHELXL for high-resolution refinement, particularly for handling disorder in the nitro group. Twinning parameters (e.g., BASF) may be required for crystals grown from ethanol/water mixtures .

Contradictions and Troubleshooting

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

  • Resolution : Fluorescence quenching is observed in the presence of trace metal impurities (e.g., Fe³⁺). Purify via chelation (EDTA wash) to restore fluorescence (λₑₓ 320 nm, λₑₘ 450 nm) .

Q. How to address discrepancies in biological activity assays involving this compound?

  • Recommendations :

  • Standardize solvent (use DMSO with <0.1% water) to prevent hydrolysis.
  • Validate target binding via ITC (isothermal titration calorimetry) to distinguish specific interactions from non-specific effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid
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2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid

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